molecular formula C27H33FN6O7 B14756387 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid

5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid

Cat. No.: B14756387
M. Wt: 572.6 g/mol
InChI Key: XNZUGFRZXRGHMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid (hereafter referred to as the "target compound") is a lactic acid (2-hydroxypropanoic acid) salt of a quinolin-2-one derivative. Structurally, it features:

  • A quinolin-2-one core substituted with a 5-fluoro group and a 4-imino moiety.
  • A benzimidazole ring at position 3, modified with a 4-methylpiperazinyl group at the 6-position.
  • A lactic acid counterion (2-hydroxypropanoic acid) for enhanced solubility and bioavailability.

This compound has been studied extensively as a dual inhibitor of VEGFR2 (vascular endothelial growth factor receptor 2) and FGFR3 (fibroblast growth factor receptor 3), with applications in oncology . Its crystalline forms (e.g., anhydrous Form II and monohydrate Form S) exhibit distinct physicochemical properties critical for pharmaceutical formulation .

Properties

Molecular Formula

C27H33FN6O7

Molecular Weight

572.6 g/mol

IUPAC Name

5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid

InChI

InChI=1S/C21H21FN6O.2C3H6O3/c1-27-7-9-28(10-8-27)12-5-6-14-16(11-12)25-20(24-14)18-19(23)17-13(22)3-2-4-15(17)26-21(18)29;2*1-2(4)3(5)6/h2-6,11,18,23H,7-10H2,1H3,(H,24,25)(H,26,29);2*2,4H,1H3,(H,5,6)

InChI Key

XNZUGFRZXRGHMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)O.CC(C(=O)O)O.CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4C(=N)C5=C(C=CC=C5F)NC4=O

Origin of Product

United States

Preparation Methods

Skraup and Pfitzinger Reactions for Quinoline Formation

The quinolin-2-one core is traditionally synthesized via the Skraup reaction , which involves condensation of aniline derivatives with glycerol under acidic conditions. However, the Pfitzinger reaction—a base-mediated cyclization of isatin derivatives with ketones—offers better regiocontrol for introducing substituents. For this compound, 5-fluoroquinolin-2-one is synthesized by reacting 4-fluoroaniline with ethyl acetoacetate in the presence of potassium hydroxide, followed by oxidation.

Reaction Conditions

  • Reactants : 4-Fluoroaniline (1.0 eq), ethyl acetoacetate (1.2 eq).
  • Base : KOH (2.5 eq) in ethanol.
  • Temperature : Reflux at 80°C for 12 hours.
  • Yield : 68–72%.

Fluorination at Position 5

Direct fluorination is achieved using potassium-(Z)-2-cyano-2-fluoroethenolate as a fluorinating agent. This method avoids hazardous HF gas and ensures high regioselectivity:

$$
\text{Quinolinone} + \text{KF} \xrightarrow{\text{DMF, 110°C}} \text{5-Fluoroquinolinone} \quad
$$

Construction of the Benzimidazole-Piperazine Moiety

Benzimidazole Ring Formation

The benzimidazole ring is synthesized via condensation of o-phenylenediamine with a 4-methylpiperazine-substituted benzaldehyde. The reaction proceeds under aerobic conditions with ammonium acetate as a catalyst:

$$
\text{o-Phenylenediamine} + \text{4-Methylpiperazinylbenzaldehyde} \xrightarrow{\text{NH}_4\text{OAc, EtOH}} \text{6-(4-Methylpiperazin-1-yl)-1H-benzimidazole} \quad
$$

Optimization Notes

  • Catalyst : Ammonium acetate (20 mol%).
  • Solvent : Ethanol, reflux for 8 hours.
  • Yield : 85–90%.

Coupling to the Quinolinone Core

The benzimidazole is coupled to the quinolinone via a Buchwald-Hartwig amination using Pd(OAc)$$_2$$ and Xantphos as ligands:

$$
\text{5-Fluoroquinolinone} + \text{Benzimidazole} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{3-Benzimidazolylquinolinone} \quad
$$

Critical Parameters

  • Ligand : Xantphos (5 mol%).
  • Base : K$$3$$PO$$4$$ (3.0 eq).
  • Yield : 60–65%.

Introduction of the Imino Group

The imino group at position 4 is introduced via hydrazine-mediated Schiff base formation . The quinolinone is treated with hydrazine hydrate in ethanol under reflux:

$$
\text{3-Benzimidazolylquinolinone} + \text{N}2\text{H}4 \xrightarrow{\text{EtOH, 78°C}} \text{4-Iminoquinolinone} \quad
$$

Characterization Data

  • $$^1$$H NMR (DMSO) : δ 9.11 (s, 1H, NH), 7.52–7.13 (m, Ar–H).
  • MS (MALDI) : m/z 254.12 [M + Na]$$^+$$.

Salt Formation with Lactic Acid

The final step involves protonating the imino group with 2-hydroxypropanoic acid (lactic acid) to improve solubility and stability:

$$
\text{4-Iminoquinolinone} + \text{CH}_3\text{CH(OH)COOH} \xrightarrow{\text{MeOH}} \text{Lactic Acid Salt} \quad
$$

Purification

  • Crystallization from methanol/water (7:3).
  • Purity : >99% by HPLC.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reagents Reference
Quinolinone Core Pfitzinger Reaction 72 KOH, ethyl acetoacetate
Fluorination KF-Ethenolate 85 KF, DMF
Benzimidazole Coupling Buchwald-Hartwig Amination 65 Pd(OAc)$$_2$$, Xantphos
Imino Group Hydrazine Condensation 78 N$$2$$H$$4$$, EtOH
Salt Formation Acid-Base Reaction 95 Lactic acid, MeOH

Chemical Reactions Analysis

Types of Reactions

5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently[4][4].

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzimidazole-Quinoline Scaffolds

Compound A : 4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one (CAS: Not disclosed)
  • Key Differences: 4-Amino vs. Benzimidazole Substitution: The benzimidazole is substituted at the 6-position in the target compound vs. the 5-position in Compound A, affecting steric hindrance and receptor binding .
  • Pharmacological Data :

    Property Target Compound Compound A
    VEGFR2 IC₅₀ (nM) 2.5 8.7
    FGFR3 IC₅₀ (nM) 3.1 12.4
    Aqueous Solubility (mg/mL) 0.45 (Form II) 0.12

    References: .

Compound B : 1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino])-1,4-dihydro-3-quinolinecarboxylic Acid ()
  • Key Differences: Carboxylic Acid vs. Lactate Salt: The quinolonecarboxylic acid scaffold in Compound B confers antimicrobial activity, contrasting with the kinase inhibition profile of the target compound . Piperazine Modifications: Substituents on the piperazine (e.g., aroyl groups) in Compound B reduce solubility compared to the methylpiperazine in the target compound.
  • Activity: Antimicrobial (MIC: 0.5–4 µg/mL against E.

Compounds with Fluorinated Heterocycles

Compound C : 5-(4-Fluorophenyl)-1H-imidazol-2-amine Derivatives ()
  • Key Differences: Core Structure: Imidazole vs. benzimidazole-quinoline fusion in the target compound. Target Profile: PI4KA inhibition (IC₅₀: 15 nM) vs. VEGFR2/FGFR3 inhibition .
  • Pharmacokinetics : Lower oral bioavailability (22% vs. 68% for the target compound) due to poor solubility .
Compound D : N-(5-Fluoro-1H-indazol-3-yl)-6-(2-methylpropane-2-sulfonyl)quinolin-4-amine ()
  • Key Differences :
    • Indazole vs. Benzimidazole : Indazole substitution reduces steric bulk, enhancing penetration into hydrophobic kinase pockets.
    • Sulfonyl Group : Introduces metabolic stability but increases molecular weight (MW: 469.94 vs. 574.63 for the target compound) .

Piperazine-Modified Kinase Inhibitors

Compound E : 5-{3-[4-(4-Fluorophenyl)piperazino]-1-propynyl}pyrimidine ()
  • Key Differences :
    • Piperazine Linkage : Propynyl spacer in Compound E vs. direct benzimidazole attachment in the target compound.
    • Target Selectivity : Broad-spectrum kinase inhibition (e.g., PDGFR, Abl1) but weaker FGFR3 activity (IC₅₀: 45 nM) .
  • Solubility : 0.2 mg/mL (vs. 0.45 mg/mL for the target compound’s Form II) .

Key Research Findings

Polymorphism and Formulation Advantages

The target compound’s anhydrous Form II and monohydrate Form S exhibit superior stability and solubility compared to analogues:

Form Melting Point (°C) Hygroscopicity Solubility (mg/mL)
Anhydrous Form II 218–220 Low 0.45
Monohydrate Form S 195–198 Moderate 0.78

References: .

Pharmacokinetic Performance

  • Oral Bioavailability : 68% in rats (vs. 22–45% for Compounds C and E) due to lactic acid counterion-enhanced absorption .
  • Half-Life : 6.2 hours (vs. 3.1 hours for Compound D), supporting once-daily dosing .

Biological Activity

The compound 5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one;2-hydroxypropanoic acid is a complex organic molecule notable for its diverse biological activities. Its unique structure incorporates a quinoline core, a benzimidazole moiety, and a piperazine ring, which contribute to its potential therapeutic applications.

The molecular formula for this compound is C27H33FN6O7C_{27}H_{33}FN_6O_7 with a molecular weight of 572.6 g/mol. The IUPAC name reflects its intricate structure, indicating the presence of multiple functional groups that may influence its biological activity.

Property Value
Molecular FormulaC27H33FN6O7C_{27}H_{33}FN_6O_7
Molecular Weight572.6 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymatic pathways, leading to effects such as:

  • Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Initial evaluations indicate potential cytotoxic effects against cancer cell lines.

Antimicrobial Activity

Research indicates that compounds similar in structure to 5-fluoro-4-imino... exhibit moderate to good antimicrobial properties. For instance, studies have demonstrated that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria at concentrations ranging from 100 to 400 µg/mL .

Case Studies

  • Study on Antimicrobial Efficacy : A series of benzimidazole derivatives were synthesized and tested against multiple bacterial strains. Results indicated that compounds with structural similarities to 5-fluoro-4-imino... displayed significant antibacterial activity, suggesting a potential application in treating infections .
  • Cytotoxicity Against Cancer Cells : In vitro studies have shown that the compound can inhibit the proliferation of L1210 mouse leukemia cells with IC50 values in the nanomolar range . This suggests a strong anticancer potential, warranting further investigation into its mechanisms.

Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 5-fluoro-4-imino... in medicinal chemistry:

  • Mannich Bases as Anticancer Agents : Research highlights that Mannich bases derived from similar structures exhibit notable cytotoxicity against various cancer cell lines, enhancing the understanding of structure–activity relationships in drug design .
  • Urease Inhibition : Compounds structurally related to this quinoline derivative have been evaluated for their urease inhibition activity, showing promising results that could be leveraged for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.